2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
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Description
2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C14H17N5OS and its molecular weight is 303.38. The purity is usually 95%.
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Biological Activity
The compound 2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural components:
- A tetrazole ring , which is known for its diverse pharmacological properties.
- A sulfanyl group , enhancing its reactivity and potential biological interactions.
- An acrylamide moiety , which may contribute to its biological activity.
The molecular formula is C12H14N4S, with a molecular weight of 258.33 g/mol.
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit notable antimicrobial activity. In vitro studies have demonstrated that compounds similar to this compound possess antibacterial and antifungal properties. For instance, a study reported that tetrazole compounds effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 50 µg/mL |
Compound B | Escherichia coli | 25 µg/mL |
Compound C | Pseudomonas aeruginosa | 100 µg/mL |
Anticancer Activity
Tetrazole derivatives have also been studied for their anticancer potential. A series of compounds were evaluated for their ability to inhibit cancer cell proliferation. Notably, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development as anticancer agents .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
- Cellular Uptake : The presence of the sulfanyl group may facilitate cellular uptake, enhancing the bioavailability of the compound.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various tetrazole derivatives, researchers synthesized a series of compounds and assessed their activity against common pathogens. The results indicated that certain modifications in the tetrazole structure significantly enhanced antimicrobial potency .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related tetrazole compounds. The study revealed that specific substitutions on the tetrazole ring improved selectivity and potency against cancer cell lines . The lead compound exhibited an IC50 value of 5 µM against breast cancer cells, indicating strong potential for further development.
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-4-7-15-13(20)9-21-14-16-17-18-19(14)12-8-10(2)5-6-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSILQJHNPGZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.